2-Bromo-4-fluoro-1,3-dimethylbenzene
Overview
Description
2-Bromo-4-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-1,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-fluoro-1,3-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove halogen substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-fluoro-1,3-dimethylbenzene is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1,3-dimethylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as a leaving group, allowing nucleophiles to attack the aromatic ring and form new bonds. This process is facilitated by the electron-withdrawing effects of the fluorine atom, which stabilizes the intermediate carbocation formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorotoluene: Similar structure but with only one methyl group.
4-Bromo-2-fluoro-1,3-dimethylbenzene: Similar structure with different substitution pattern.
2-Fluoro-4-bromo-1,3-dimethylbenzene: Similar structure with different substitution pattern.
Uniqueness
2-Bromo-4-fluoro-1,3-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with two methyl groups, makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-1-fluoro-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHZJWQDQIZGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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